Lysophosphatidylcholine C19:0

Description

Properties

Molecular Formula |

C27H56NO7P |

|---|---|

Molecular Weight |

537.7 g/mol |

IUPAC Name |

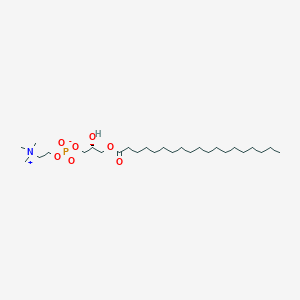

[(2R)-2-hydroxy-3-nonadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate |

InChI |

InChI=1S/C27H56NO7P/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-27(30)33-24-26(29)25-35-36(31,32)34-23-22-28(2,3)4/h26,29H,5-25H2,1-4H3/t26-/m1/s1 |

InChI Key |

WYIMORDZGCUBAA-AREMUKBSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)O |

Origin of Product |

United States |

Foundational & Exploratory

The Biological Significance of Lysophosphatidylcholine C19:0: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine C19:0 (LPC C19:0) is a unique, odd-chain lysophospholipid that has garnered interest in the scientific community, primarily for its utility as an internal standard in lipidomic analyses due to its non-natural occurrence in most biological systems. However, emerging evidence suggests that LPC C19:0 may possess intrinsic biological activities, moving it beyond the realm of a mere analytical tool. This technical guide provides a comprehensive overview of the current understanding of LPC C19:0, detailing its established role in research, exploring its potential biological significance, and providing detailed experimental protocols and signaling pathway diagrams to facilitate further investigation.

Introduction to Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines are glycerophospholipids that play crucial roles in a myriad of biological processes. They are key components of cell membranes and are involved in signaling pathways that regulate inflammation, immune responses, and cellular proliferation.[1][2] LPCs are formed through the hydrolysis of phosphatidylcholines by the enzyme phospholipase A2, which removes a fatty acid from the glycerol backbone.[3] The varying length and saturation of the remaining fatty acid chain give rise to a diverse family of LPC molecules, each with potentially distinct biological functions.[4]

This compound: An Overview

LPC C19:0, or 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, is characterized by a saturated 19-carbon acyl chain (nonadecanoic acid).[5] Unlike the more common even-chain LPCs (e.g., C16:0, C18:0), odd-chain fatty acids like C19:0 are less abundant in mammals.[6] This relative scarcity has led to the widespread use of LPC C19:0 as an internal standard for quantitative mass spectrometry-based lipidomics.[7][8][9]

Established Role of LPC C19:0 as an Internal Standard

In quantitative lipidomics, internal standards are essential for correcting for variations in sample preparation and instrument response. An ideal internal standard is chemically similar to the analytes of interest but is not naturally present in the samples being analyzed. LPC C19:0 fits this description well in many biological matrices.

Table 1: Applications of LPC C19:0 as an Internal Standard in Lipidomics

| Application | Sample Matrix | Analytical Platform | Reference |

| Quantification of LPC species | EDTA-plasma | Electrospray ionization tandem mass spectrometry (ESI-MS/MS) | [7][8][9] |

| Lipidomic analysis | Human plasma | Ultra-high performance liquid chromatography–mass spectrometry (UHPLC-MS) | [10] |

| Lipid profiling | Arabidopsis | Mass Spectrometry | [11] |

Rationale for Use

The use of LPC C19:0 as an internal standard is based on the following principles:

-

Non-endogenous Nature: Its rarity in biological systems minimizes interference from endogenous lipids.

-

Chemical Similarity: Its structure is representative of other LPC species, ensuring similar behavior during extraction and ionization.

-

Mass Distinction: Its unique mass allows for clear differentiation from other lipids in the sample during mass spectrometric analysis.

Emerging Biological Significance of LPC C19:0

While its role as an analytical tool is well-established, recent findings suggest that LPC C19:0 may have direct biological effects.

Pro-inflammatory Activity

One of the most direct claims of a biological function for LPC C19:0 is its ability to increase the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).[12] IL-1β is a key mediator of the inflammatory response, and its dysregulation is implicated in a wide range of diseases. While the precise mechanism for LPC C19:0-induced IL-1β secretion is not yet fully elucidated, it is known that other LPC species can activate inflammatory signaling pathways.[13]

Association with Fibromyalgia

A recent study investigating the lipid profiles of fibromyalgia patients revealed a significant association between LPC C19:0 levels and disease severity.[1][14]

Table 2: Association of LPC C19:0 with Fibromyalgia Severity

| Patient Group | LPC C19:0 Levels Compared to Mild Symptoms Group | Association with Pain Intensity | Reference |

| Severe Fibromyalgia | Higher | Positive | [1][14] |

These findings suggest that LPC C19:0 may be involved in the pathophysiology of fibromyalgia, potentially as a mediator of pain and inflammation. However, it is important to note that this is an association, and further research is needed to establish a causal link.

Potential Signaling Pathways

Based on the known signaling mechanisms of other LPCs, several pathways may be relevant to the biological activities of LPC C19:0.

G Protein-Coupled Receptor (GPCR) Signaling

LPCs are known to act as ligands for several G protein-coupled receptors, including G2A and GPR4.[12][15] Activation of these receptors can initiate downstream signaling cascades that influence immune cell migration and inflammatory responses.[16]

References

- 1. biorxiv.org [biorxiv.org]

- 2. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Distinct roles of specific fatty acids in cellular processes: implications for interpreting and reporting experiments - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nonadecanoic Acid | C19H38O2 | CID 12591 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. blog.healthmatters.io [blog.healthmatters.io]

- 7. High-throughput quantification of lysophosphatidylcholine by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. ovid.com [ovid.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. A lipidomic approach to identify cold-induced changes in Arabidopsis membrane lipid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Lysophospholipids and their G protein-coupled receptors in atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Fibromyalgia patients have altered lipid concentrations associated with disease symptom severity and anti-satellite glial cell IgG antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Lysophosphatidylcholine-induced Surface Redistribution Regulates Signaling of the Murine G Protein-coupled Receptor G2A - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Lysophosphatidylcholine C19:0: Structure, Properties, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lysophosphatidylcholine C19:0 (LPC 19:0), a mono-acylated glycerophospholipid, is a molecule of increasing interest in the fields of lipidomics, cell signaling, and drug development. This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of 1-Nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine. Detailed experimental protocols for its analysis and a summary of its role in inflammatory signaling pathways are presented to serve as a valuable resource for researchers.

Core Structure and Chemical Identity

This compound is a lysophospholipid characterized by a glycerol backbone, a phosphocholine head group at the sn-3 position, a hydroxyl group at the sn-2 position, and a saturated 19-carbon fatty acid (nonadecanoic acid) attached to the sn-1 position via an ester linkage.[1][2]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine |

| Synonyms | LPC 19:0, 1-Nonadecanoyl-sn-glycero-3-phosphocholine |

| CAS Number | 108273-88-7[1][3][4] |

| Molecular Formula | C27H56NO7P[5][6] |

| InChI Key | WYIMORDZGCUBAA-AREMUKBSSA-N[3] |

| SMILES String | CCCCCCCCCCCCCCCCCCC(=O)OC--INVALID-LINK--COP(=O)([O-])OCC--INVALID-LINK--(C)C[3] |

Physicochemical Properties

The physicochemical properties of LPC 19:0 are crucial for its behavior in biological systems and for the development of analytical methods.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 537.71 g/mol | [2][3][4][7] |

| Exact Mass | 537.37944012 Da | [5] |

| Appearance | White to off-white powder | Inferred from supplier data |

| Melting Point | Estimated to be similar to Stearoyl LPC (C18:0): ~100-200 °C | Based on data for similar compounds |

| Solubility | Sparingly soluble in organic solvents such as ethanol, DMSO, and dimethylformamide. Soluble in a mixture of Chloroform:Methanol (2:1). Solubility in PBS (pH 7.2) is approximately 2 mg/mL. | General LPC solubility data |

| Critical Micelle Concentration (CMC) | Estimated to be in the low micromolar range. The CMC of saturated lysophosphatidylcholines decreases with increasing acyl chain length. | Based on trends for other LPCs |

| Collision Cross Section | 244.1 Ų ([M+Na]+) | [5] |

Biological Significance and Signaling Pathways

Lysophosphatidylcholines are recognized as important signaling molecules, particularly in the context of inflammation. LPC 19:0 has been shown to increase the secretion of the pro-inflammatory cytokine Interleukin-1 beta (IL-1β).[1][2] This process is understood to be mediated through the activation of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune system.

The binding of LPCs to G protein-coupled receptors, such as G2A, can trigger downstream signaling cascades that lead to the activation of transcription factors like NF-κB, which in turn upregulate the expression of pro-inflammatory genes, including pro-IL-1β. Subsequent activation of the NLRP3 inflammasome by a secondary signal leads to the cleavage of pro-caspase-1 to active caspase-1. Caspase-1 then cleaves pro-IL-1β into its mature, secreted form.

References

- 1. Enzymatic synthesis of lysophosphatidylcholine with n-3 polyunsaturated fatty acid from sn-glycero-3-phosphatidylcholine in a solvent-free system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Marine Fish-Derived Lysophosphatidylcholine: Properties, Extraction, Quantification, and Brain Health Application - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. portal.research.lu.se [portal.research.lu.se]

- 5. 1-Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 6. Synthesis of Lysophospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Unveiling LPC C19:0: A Technical Guide to its Synthesis, Characterization, and Biological Implications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of lysophosphatidylcholine C19:0 (LPC C19:0), a synthetic lipid primarily utilized as an internal standard in mass spectrometry-based lipidomics. Its unique odd-numbered acyl chain makes it a valuable tool for the accurate quantification of other lysophosphatidylcholines in complex biological samples. This document details its synthesis, physicochemical properties, analytical methodologies for its characterization, and its role in activating the innate immune system through the NLRP3 inflammasome pathway.

Core Data Summary

LPC C19:0, chemically known as 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine, is a synthetic lysophospholipid. Due to its non-natural C19:0 acyl chain, it is not typically found in biological systems, making it an ideal internal standard for analytical applications.

Table 1: Physicochemical Properties of LPC C19:0

| Property | Value | Source |

| Chemical Formula | C27H56NO7P | - |

| Molecular Weight | 537.71 g/mol | - |

| CAS Number | 108273-88-7 | - |

| Purity | >99% (typically) | Commercial Suppliers |

| Storage Temperature | -20°C | Commercial Suppliers |

Table 2: Calculated Physicochemical Properties

| Property | Value |

| Heavy Atoms | 36 |

| Rings | 0 |

| Aromatic Rings | 0 |

| Rotatable Bonds | 27 |

| Topological Polar Surface Area | 105.12 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 8 |

| logP | 7.18 |

Experimental Protocols

Synthesis of 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphocholine (LPC C19:0)

The synthesis of LPC C19:0 is typically achieved through the acylation of a pre-existing lysophospholipid backbone, such as sn-glycero-3-phosphorylcholine (GPC). The following is a generalized protocol based on established methods for lysophospholipid synthesis.

Materials:

-

sn-glycero-3-phosphorylcholine (GPC)

-

Nonadecanoic acid (C19:0)

-

Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous pyridine

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., chloroform, methanol, water)

Procedure:

-

Activation of Nonadecanoic Acid: In a round-bottom flask, dissolve nonadecanoic acid in anhydrous DCM. Add DCC and DMAP to the solution. Stir the reaction mixture at room temperature for 1-2 hours to form the fatty acid anhydride.

-

Acylation Reaction: In a separate flask, suspend GPC in anhydrous pyridine. To this suspension, add the activated nonadecanoic acid solution dropwise while stirring under an inert atmosphere (e.g., argon or nitrogen).

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for 24-48 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable solvent system (e.g., chloroform:methanol:water, 65:25:4 v/v/v).

-

Quenching and Work-up: Once the reaction is complete, quench the reaction by adding a small amount of water. Remove the solvent under reduced pressure.

-

Purification: Purify the crude product by silica gel column chromatography using a gradient of chloroform and methanol to elute the desired LPC C19:0.

-

Characterization: Confirm the identity and purity of the synthesized LPC C19:0 using mass spectrometry (to verify the molecular weight) and Nuclear Magnetic Resonance (NMR) spectroscopy (to confirm the structure). Purity can be further assessed by High-Performance Liquid Chromatography (HPLC).

Quantification of Lysophosphatidylcholines using FIA-ESI-MS/MS with LPC C19:0 as an Internal Standard

This protocol describes a high-throughput method for the quantification of various LPC species in biological samples, such as plasma, using LPC C19:0 as an internal standard.[1][2][3]

Materials:

-

Biological sample (e.g., EDTA-plasma)

-

LPC C19:0 internal standard solution of known concentration

-

Methanol (HPLC grade)

-

Chloroform (HPLC grade)

-

Flow injection analysis system coupled to an electrospray ionization tandem mass spectrometer (FIA-ESI-MS/MS)

Procedure:

-

Sample Preparation:

-

Thaw the biological sample on ice.

-

In a clean tube, mix a defined volume of the sample with a solution of methanol containing a known amount of the LPC C19:0 internal standard.

-

Add chloroform and vortex thoroughly to extract the lipids.

-

Centrifuge the mixture to separate the phases.

-

Carefully collect the lower organic phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

Reconstitute the lipid extract in a suitable solvent for MS analysis (e.g., methanol/chloroform 1:1 v/v).

-

-

Mass Spectrometry Analysis:

-

Set up the FIA-ESI-MS/MS system. The mass spectrometer is typically operated in positive ion mode.

-

For the quantification of LPCs, a precursor ion scan for m/z 184 (the characteristic phosphocholine headgroup fragment) is commonly used.

-

Inject the reconstituted lipid extract into the mass spectrometer via the flow injection system.

-

-

Data Analysis:

-

Identify the peaks corresponding to the different LPC species and the LPC C19:0 internal standard based on their mass-to-charge ratios.

-

Calculate the peak area for each LPC species and the internal standard.

-

Determine the concentration of each LPC species by comparing the ratio of its peak area to the peak area of the LPC C19:0 internal standard against a calibration curve generated with known concentrations of LPC standards.

-

Visualizations: Workflows and Signaling Pathways

Synthesis and Characterization Workflow

Caption: General Workflow for LPC C19:0 Synthesis and Characterization

Analytical Workflow for LPC Quantification

Caption: Analytical Workflow for LPC Quantification using LPC C19:0

LPC-Mediated NLRP3 Inflammasome Activation Pathway

Caption: LPC-Mediated Activation of the NLRP3 Inflammasome

References

An In-depth Technical Guide to the Cellular Signaling Roles of Long-Chain Saturated Lysophosphatidylcholines, with Reference to Lysophosphatidylcholine C19:0

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Direct research into the specific cellular signaling functions of Lysophosphatidylcholine C19:0 (LPC C19:0) is exceedingly sparse. Its primary role in scientific literature is as an internal standard in lipidomic analyses due to its low natural abundance in biological systems.[1][2][3][4] This guide will, therefore, focus on the well-documented signaling roles of other long-chain saturated lysophosphatidylcholines, such as LPC C16:0 and C18:0, which are presumed to share similar signaling mechanisms. The information presented should be considered representative of this class of molecules.

Introduction to Lysophosphatidylcholines (LPCs)

Lysophosphatidylcholines are a class of glycerophospholipids derived from the hydrolysis of phosphatidylcholines by phospholipase A2 (PLA2), which removes a fatty acid from the glycerol backbone.[5][6] These molecules are not merely metabolic intermediates but also potent signaling lipids that modulate a variety of cellular processes. LPCs are integral components of oxidized low-density lipoprotein (oxLDL) and have been implicated in the pathophysiology of several diseases, including atherosclerosis, diabetes, and inflammatory conditions.[5][7][8]

The biological activity of LPCs is largely determined by the length and saturation of their acyl chain.[9] This guide focuses on long-chain saturated LPCs, which have been shown to be active in various signaling pathways.

Cellular Signaling Pathways of Long-Chain Saturated LPCs

Long-chain saturated LPCs exert their effects primarily through interactions with G protein-coupled receptors (GPCRs) and Toll-like receptors (TLRs).[7][10] These interactions trigger downstream cascades that influence cellular function.

G Protein-Coupled Receptor (GPCR) Signaling

Several GPCRs have been identified as receptors for LPCs, including GPR55, GPR119, G2A (GPR132), and GPR4.[11][12]

-

GPR119: Primarily coupled to Gαs, its activation by LPCs leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP).[13][14] This pathway is particularly relevant in pancreatic β-cells and intestinal L-cells, where it promotes glucose-stimulated insulin secretion (GSIS) and glucagon-like peptide-1 (GLP-1) release, respectively.[14][15][16]

-

GPR55: This receptor can couple to Gαq and Gα12/13 proteins. LPC-mediated activation of GPR55 in certain cell types, such as prostate carcinoma cells, has been shown to induce a rapid increase in intracellular calcium ([Ca2+]i) mobilization.[15][17]

-

G2A (GPR132) and GPR4: These receptors are also implicated in LPC signaling, particularly in immune cells, and can mediate chemotaxis and other inflammatory responses.[11]

A diagram of the GPR119 and GPR55 signaling pathways is presented below.

References

- 1. Development of a High Coverage Pseudotargeted Lipidomics Method Based on Ultra-High Performance Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. med.und.edu [med.und.edu]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. An Updated Review of Lysophosphatidylcholine Metabolism in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lysophosphatidylcholine - Wikipedia [en.wikipedia.org]

- 7. The mechanisms of lysophosphatidylcholine in the development of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Lysophosphatidylcholine induces the production of IL-1beta by human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Lysophosphatidylcholine promotes intercellular adhesion molecule-1 and vascular cell adhesion molecule-1 expression in human umbilical vein endothelial cells via an orphan G protein receptor 2-mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Perspective: The Potential Role of Circulating Lysophosphatidylcholine in Neuroprotection against Alzheimer Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Targeting the GPR119/incretin axis: a promising new therapy for metabolic-associated fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. joe.bioscientifica.com [joe.bioscientifica.com]

- 17. Lysophosphatidylcholine elicits intracellular calcium signaling in a GPR55-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

The Modern Biomarker Compendium for Metabolic Diseases: A Technical Guide for Researchers

Abstract: The escalating global prevalence of metabolic diseases, including Type 2 Diabetes (T2DM), Metabolic Syndrome (MetS), Obesity, and Metabolic-Associated Fatty Liver Disease (MAFLD), necessitates the development of precise and early diagnostic tools. Biomarkers offer a powerful approach for risk stratification, early detection, and monitoring therapeutic responses. This technical guide provides an in-depth overview of established and emerging biomarkers across multiple molecular classes. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental methodologies, quantitative data summaries, and visual representations of key biological pathways to facilitate further investigation and application in metabolic disease research.

Introduction

Metabolic diseases are a cluster of conditions characterized by dysregulation of glucose, lipid, and energy homeostasis. Traditional diagnostic criteria, such as fasting glucose and lipid panels, are often indicative of established disease rather than early-stage dysfunction[1]. The search for novel biomarkers aims to identify measurable indicators that can signal pathogenic processes long before clinical manifestation, providing a critical window for intervention. This guide explores a range of promising biomarkers, from circulating metabolites and inflammatory proteins to nucleic acids and extracellular vesicles, detailing their biological relevance and the methodologies for their detection and analysis.

Metabolomic Biomarkers

Metabolomics, the large-scale study of small molecules, provides a functional readout of the physiological state of an organism.[2] Alterations in metabolic pathways are a hallmark of metabolic diseases, making circulating metabolites prime candidates for biomarkers.[3]

Branched-Chain Amino Acids (BCAAs)

Elevated circulating levels of the three essential BCAAs—leucine, isoleucine, and valine—have been consistently linked to insulin resistance (IR) and an increased risk of developing T2DM.[4][5][6] This association has been observed to precede the clinical onset of T2DM by years, highlighting their potential as early predictive biomarkers.[7][8] The underlying mechanism is thought to involve the disruption of insulin signaling pathways by BCAA metabolites.[5]

Lipids and Ceramides

Lipidomics has revealed that not just the quantity, but the specific species of lipids are crucial in the pathogenesis of metabolic diseases.[9] Elevated levels of certain ceramide species, for example, have been linked to insulin resistance and beta-cell apoptosis, increasing the risk for T2DM.[4][5] In MAFLD, alterations in circulating fatty acids, triglycerides, and phospholipids are observed and correlate with disease progression from simple steatosis to non-alcoholic steatohepatitis (NASH).[10][11]

Other Key Metabolites

Recent metabolomic studies have identified several other potential biomarkers. Glycine has shown an inverse relationship with insulin resistance, making it a potential therapeutic target.[12] Metabolites involved in energy stress, such as ketone bodies and lactate, also regulate insulin sensitivity.[12] Untargeted analyses have further identified novel candidates like 9-methyluric acid and threonic acid associated with prediabetes in the context of MetS.[3]

Data Summary: Metabolomic Biomarkers

| Biomarker Class | Biomarker | Associated Disease(s) | Observation in Disease State | Key Findings | Citations |

| Amino Acids | Branched-Chain Amino Acids (Valine, Leucine, Isoleucine) | T2DM, Pre-diabetes, Insulin Resistance | Significantly Elevated | Elevated levels predict future T2DM risk. A meta-analysis showed a significant positive association between all three BCAAs and T2DM development. | [8][13][14][15] |

| Lipids | Ceramides | T2DM, Insulin Resistance | Elevated | Specific ceramide species are linked to beta-cell apoptosis and increased cardiovascular risk. | [4] |

| Lipids | Triglycerides, Phospholipids, Free Fatty Acids | MAFLD / NASH | Altered Profiles | Specific lipidomic signatures, including changes in polyunsaturated fatty acids, are associated with NAFLD progression. | [10][11][16] |

| Amino Acids | Glycine | Insulin Resistance | Decreased | Inversely correlated with insulin resistance. | [12] |

Experimental Protocol: Untargeted Plasma Metabolomics via LC-MS/MS

This protocol provides a general workflow for the analysis of polar and non-polar metabolites in plasma using liquid chromatography-mass spectrometry (LC-MS).

1. Sample Preparation (Protein Precipitation): [17]

-

Thaw frozen plasma samples on ice.

-

To a 96-well plate, add 10 µL of plasma.

-

Add 200 µL of an ice-cold extraction solvent (e.g., 80:20 acetonitrile:water with internal standards) to each well.

-

Seal the plate and vortex for 10 minutes at 4°C to precipitate proteins.

-

Centrifuge the plate at 4,000 x g for 20 minutes at 4°C.

-

Transfer the supernatant to a new 96-well plate for analysis.

2. Chromatographic Separation (LC): [4][18][19]

-

Two separate chromatographic methods are recommended for broad coverage:

- Reversed-Phase (e.g., C18 column): For separation of non-polar to mid-polar metabolites (e.g., lipids, fatty acids).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

- Hydrophilic Interaction Chromatography (HILIC): For separation of polar metabolites (e.g., amino acids, organic acids).

-

Mobile Phase A: Water with 10 mM ammonium formate and 0.1% formic acid.

-

Mobile Phase B: 95:5 Acetonitrile:Water with 10 mM ammonium formate and 0.1% formic acid.

-

Gradient: A linear gradient from 95% to 50% Mobile Phase B over 10-15 minutes.

3. Mass Spectrometry (MS) Analysis:

-

Couple the LC system to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Acquire data in both positive and negative electrospray ionization (ESI) modes for comprehensive metabolite detection.

-

Use a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method to collect MS/MS fragmentation data for metabolite identification.

4. Data Processing:

-

Process raw MS data using software like XCMS, MS-DIAL, or Compound Discoverer for peak picking, alignment, and feature detection.

-

Identify metabolites by matching accurate mass, retention time, and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).

-

Perform statistical analysis (e.g., t-tests, ANOVA, PCA) to identify significantly altered metabolites between study groups.

Inflammatory Biomarkers

Chronic, low-grade inflammation ("metaflammation") is a key pathogenic driver in metabolic diseases, originating from tissues like adipose and liver in response to metabolic stress.[20][21] Circulating inflammatory cytokines and acute-phase reactants reflect this underlying inflammation.

High-Sensitivity C-Reactive Protein (hs-CRP)

hs-CRP is an acute-phase reactant produced by the liver in response to pro-inflammatory cytokines, particularly Interleukin-6 (IL-6).[22] Elevated hs-CRP levels are strongly associated with MetS, insulin resistance, and an increased risk of future cardiovascular events.[23][24] There is a linear increase in hs-CRP concentration with an increasing number of MetS components.[25][26]

Pro-inflammatory Cytokines (IL-6, TNF-α)

Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) are key pro-inflammatory cytokines involved in the pathophysiology of metabolic diseases.[17] They are produced by immune cells and adipocytes and can directly impair insulin signaling in muscle and liver tissue, contributing to insulin resistance.[20][24] Elevated levels of both cytokines are associated with an increased risk of developing T2DM.[17]

Data Summary: Inflammatory Biomarkers

| Biomarker | Associated Disease(s) | Observation in Disease State | Quantitative Value Example | Citations |

| hs-CRP | Metabolic Syndrome, T2DM, CVD | Elevated | Patients with MetS had a mean hs-CRP of 8.3 ± 1.04 mg/L vs. 1.6 ± 0.79 mg/L in controls (p < 0.001). | [24][25] |

| hs-CRP | Metabolic Syndrome | Elevated | Median hs-CRP levels rise with the number of MetS components: 0 components (0.68 mg/L) to 5 components (5.75 mg/L). | [26] |

| IL-6 | T2DM, Insulin Resistance | Elevated | Elevated levels are associated with impaired insulin signaling and an increased risk of T2DM. | [17][22][24] |

| TNF-α | T2DM, Insulin Resistance | Elevated | A potent mediator of insulin resistance by blocking insulin action. | [4][20][22] |

Experimental Protocol: Quantification of IL-6 and TNF-α by ELISA

This protocol describes a standard sandwich Enzyme-Linked Immunosorbent Assay (ELISA) for quantifying cytokines in human serum or plasma.[27][28][29]

1. Plate Preparation:

-

Use a 96-well microplate pre-coated with a monoclonal capture antibody specific for the target cytokine (e.g., anti-human IL-6).

-

Wash the plate 3-4 times with a wash buffer (e.g., PBS with 0.05% Tween-20).

2. Standard and Sample Incubation:

-

Reconstitute the lyophilized cytokine standard to create a stock solution (e.g., 80 pg/mL for IL-6).[28] Perform serial dilutions to generate a standard curve (e.g., 2 to 32 pg/mL).[30]

-

Add 100 µL of standards, controls, and samples (serum/plasma may require a 3x dilution in assay buffer) to the appropriate wells.[28]

-

Seal the plate and incubate for 1-2 hours at room temperature.[29][30]

3. Detection Antibody Incubation:

-

Wash the plate 4 times.

-

Add 100 µL of a biotin-labeled detection antibody specific for the target cytokine to each well.

-

Seal the plate and incubate for 1 hour at room temperature.

4. Enzyme Conjugate Incubation:

-

Wash the plate 4 times.

-

Add 100 µL of Streptavidin-HRP (Horseradish Peroxidase) conjugate to each well.

-

Seal the plate and incubate for 30 minutes at room temperature.

5. Substrate Reaction and Measurement:

-

Wash the plate 4 times.

-

Add 100 µL of a substrate solution (e.g., TMB - Tetramethylbenzidine) to each well and incubate for 15 minutes in the dark. A blue color will develop.[29]

-

Stop the reaction by adding 100 µL of a stop solution (e.g., 1M H₂SO₄). The color will change to yellow.

-

Read the absorbance at 450 nm using a microplate reader within 30 minutes.

6. Calculation:

-

Generate a standard curve by plotting the absorbance of each standard against its known concentration.

-

Calculate the concentration of the target cytokine in the samples by interpolating their absorbance values from the standard curve.

Adipokines

Adipose tissue is an active endocrine organ that secretes a variety of signaling proteins known as adipokines, which play crucial roles in regulating metabolism and inflammation.[14] Dysregulation of adipokine secretion is a key feature of obesity-related metabolic dysfunction.

Adiponectin

Adiponectin is an insulin-sensitizing and anti-inflammatory adipokine.[9] Unlike most adipokines, its circulating levels are inversely correlated with adiposity and insulin resistance.[10][22][23] Low adiponectin levels are a strong predictor for the development of T2DM and MetS.[5] Interventions that increase adiponectin, such as weight loss, are associated with improved insulin sensitivity.[9][10]

Leptin

Leptin is primarily involved in regulating appetite and energy expenditure. In obesity, persistently high leptin levels lead to leptin resistance, a state where the brain no longer responds to its satiety signals. Elevated leptin is associated with obesity, insulin resistance, and MetS.[24]

Resistin

Resistin is a pro-inflammatory adipokine that has been linked to insulin resistance.[31] It is thought to impair insulin signaling and promote the expression of other inflammatory cytokines like IL-6 and TNF-α.[31]

Data Summary: Adipokine Biomarkers

| Biomarker | Associated Disease(s) | Observation in Disease State | Quantitative Value Example | Citations |

| Adiponectin | Obesity, T2DM, Insulin Resistance | Decreased | Lower plasma concentrations are strongly associated with IR and obesity. | [10][21][22] |

| Adiponectin | General Population | Baseline Levels | Median levels in a non-obese older population were 7.9 µg/mL for males and 13.2 µg/mL for females. | |

| Leptin | Obesity, MetS, Insulin Resistance | Elevated | Elevated levels are associated with leptin resistance and increased cardiovascular risk. | [24] |

| Resistin | T2DM, Insulin Resistance | Elevated | Implicated in obesity-mediated insulin resistance. | [31] |

Circulating Nucleic Acids

Circulating cell-free nucleic acids, including microRNAs and cell-free DNA, have emerged as highly promising, non-invasive biomarkers. They are released into the bloodstream from various tissues and can reflect specific pathological processes like cell death and inflammation.[32][33]

MicroRNAs (miRNAs)

miRNAs are small, non-coding RNA molecules (~22 nucleotides) that regulate gene expression post-transcriptionally.[18] They are stable in circulation and their expression profiles can be tissue- and disease-specific.[34]

-

miR-375: This miRNA is highly expressed in pancreatic islets and is involved in regulating insulin secretion.[34] Studies have shown that circulating miR-375 levels are significantly elevated in individuals with prediabetes (3-fold increase) and T2DM (5.9-fold increase) compared to controls, potentially reflecting beta-cell stress or death.[2][35]

-

Other relevant miRNAs: Numerous other miRNAs, such as miR-126, miR-223, and miR-192, have been associated with various aspects of metabolic disease, including insulin resistance, dyslipidemia, and inflammation.[18][34]

Circulating Cell-Free DNA (cfDNA)

cfDNA consists of small DNA fragments released into the circulation primarily from apoptotic and necrotic cells.[23][32] The concentration and molecular characteristics (e.g., methylation patterns) of cfDNA can provide insights into tissue-specific damage.

-

cfDNA in MAFLD: In patients with MAFLD, total cfDNA levels have been explored as a non-invasive marker for disease severity. One study found that cirrhotic NAFLD patients had significantly lower levels of total cf-DNA (27.9 ng/mL) compared to non-cirrhotic patients (72.6 ng/mL), suggesting complex release and clearance dynamics in advanced disease.[16]

-

cfDNA in T2DM: Analysis of cfDNA methylation patterns, particularly of genes like INS (insulin), can help distinguish cfDNA originating from pancreatic beta-cells, offering a way to monitor beta-cell death in diabetes.[23]

Data Summary: Circulating Nucleic Acid Biomarkers

| Biomarker Class | Biomarker | Associated Disease(s) | Observation in Disease State | Quantitative Value Example | Citations | |---|---|---|---|---| | microRNA | miR-375 | Pre-diabetes, T2DM | Elevated | ~3-fold higher in prediabetes and ~5.9-fold higher in T2DM compared to controls. |[35] | | microRNA | miR-126, miR-15a | Pre-diabetes, T2DM | Decreased | Levels are significantly lower in both prediabetic and diabetic individuals. |[34] | | cfDNA | Total cfDNA | MAFLD / Cirrhosis | Altered | Cirrhotic patients showed lower cfDNA levels (27.9 ng/mL) compared to non-cirrhotic NAFLD patients (72.6 ng/mL). |[16] | | cfDNA | Unmethylated INS gene | T1DM | Elevated | Associated with T1DM onset, reflecting beta-cell death. |[23] |

Experimental Protocol: miRNA Extraction and Quantification from Serum by RT-qPCR

This protocol outlines the steps for isolating circulating miRNA from serum and quantifying a specific miRNA using stem-loop reverse transcription quantitative PCR (RT-qPCR).[1][31]

1. Serum Preparation:

-

Collect whole blood in serum separator tubes.

-

Allow blood to clot at room temperature for 30 minutes.

-

Centrifuge at 1,500 x g for 15 minutes at 4°C to separate serum.

-

Carefully transfer the serum to a new RNase-free tube and store at -80°C.[1]

2. miRNA Extraction:

-

Use a commercial kit specifically designed for miRNA isolation from serum/plasma (e.g., Qiagen miRNeasy Serum/Plasma Kit).[36]

-

Thaw 200 µL of serum on ice.

-

Add denaturing solution (e.g., QIAzol Lysis Reagent) to the serum to inactivate RNases.

-

Add a synthetic spike-in control (e.g., cel-miR-39) for normalization of extraction efficiency.

-

Perform a phenol-chloroform extraction to separate aqueous and organic phases.

-

Transfer the aqueous phase (containing RNA) to a new tube.

-

Add ethanol and pass the mixture through a silica-based spin column to bind the RNA.

-

Wash the column to remove contaminants.

-

Elute the total RNA, including miRNAs, with 30-50 µL of nuclease-free water.

3. Reverse Transcription (RT):

-

Use a target-specific stem-loop RT primer for the miRNA of interest (e.g., miR-375). This method provides high specificity.

-

In a PCR tube, combine the eluted RNA, the stem-loop RT primer, dNTPs, reverse transcriptase enzyme, and RT buffer.

-

Perform the RT reaction in a thermal cycler according to the enzyme manufacturer's protocol (e.g., 30 min at 16°C, 30 min at 42°C, 5 min at 85°C).

4. Quantitative PCR (qPCR):

-

Prepare a qPCR master mix containing SYBR Green or a TaqMan probe, a forward primer specific to the miRNA, and a universal reverse primer that binds to the stem-loop adapter.

-

Add the cDNA product from the RT step to the master mix.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Quantify the target miRNA expression using the delta-delta Ct (ΔΔCt) method, normalizing to the spike-in control or a stable endogenous miRNA (e.g., miR-16).

Gut Microbiome and Derived Metabolites

The gut microbiota is a complex ecosystem that plays a critical role in host metabolism, immunity, and energy harvesting.[37] Dysbiosis, an imbalance in the gut microbial community, is strongly associated with metabolic diseases.[37]

Microbial Diversity and Composition

A common finding in metabolic disease is a reduction in overall gut microbial diversity.[38] Studies have shown that higher levels of insulin resistance (HOMA-IR) and inflammation (CRP) are associated with lower microbiome diversity, even after adjusting for BMI.[38] Specific changes include a decrease in beneficial, butyrate-producing bacteria like Faecalibacterium and an increase in potentially pro-inflammatory species.

Microbiome-Derived Metabolites

The metabolic output of the gut microbiota provides a direct link to host physiology.

-

Short-Chain Fatty Acids (SCFAs): Produced from the fermentation of dietary fiber, SCFAs like butyrate, propionate, and acetate can improve insulin sensitivity and regulate gut hormones.[39]

-

Trimethylamine-N-oxide (TMAO): Gut bacteria metabolize dietary components like choline and L-carnitine (found in red meat) into trimethylamine (TMA). The liver then converts TMA into the pro-atherogenic molecule TMAO, which is linked to cardiovascular disease risk.[39]

Experimental Protocol: 16S rRNA Gene Sequencing for Microbiome Profiling

This protocol describes the targeted sequencing of the 16S ribosomal RNA (rRNA) gene, a standard method for profiling the taxonomic composition of bacterial communities from fecal samples.[7][12][40]

1. Sample Collection and Storage:

-

Collect fecal samples using a sterile collection kit.

-

Immediately freeze samples at -80°C or place them in a stabilizing buffer (e.g., OMNIgeneGut) to preserve microbial DNA.[39]

2. DNA Extraction:

-

Use a commercial fecal DNA extraction kit (e.g., QIAamp PowerFecal Pro DNA Kit) that includes a bead-beating step to effectively lyse both gram-positive and gram-negative bacteria.

-

Quantify the extracted DNA concentration and assess its purity (A260/A280 ratio).

3. PCR Amplification:

-

Amplify a specific hypervariable region (commonly V4) of the 16S rRNA gene using universal primers.

-

The primers should contain adapter sequences for binding to the sequencing flow cell and unique barcode sequences (indexes) to allow for multiplexing (pooling multiple samples in one sequencing run).

-

Perform PCR in triplicate for each sample to minimize amplification bias.

-

Run the PCR products on an agarose gel to verify the amplification of the correct size fragment (~250-300 bp for V4).

4. Library Preparation and Quantification:

-

Pool the triplicate PCR products for each sample.

-

Purify the pooled amplicons using magnetic beads (e.g., AMPure XP) to remove primers and dNTPs.

-

Quantify the final library concentration using a fluorometric method (e.g., Qubit) or qPCR.

-

Normalize and pool all sample libraries in equimolar concentrations for sequencing.

5. Sequencing:

-

Sequence the pooled library on an Illumina platform (e.g., MiSeq or NovaSeq) using a paired-end sequencing approach (e.g., 2x250 bp).

6. Bioinformatic Analysis:

-

Demultiplex the raw sequencing reads based on their barcodes.

-

Perform quality filtering and trimming of reads.

-

Use pipelines like QIIME 2 or DADA2 to denoise reads and cluster them into Amplicon Sequence Variants (ASVs).

-

Assign taxonomy to each ASV by comparing its sequence to a reference database (e.g., SILVA or Greengenes).

-

Analyze alpha diversity (within-sample diversity), beta diversity (between-sample diversity), and differential abundance of taxa between study groups.

Extracellular Vesicles (EVs)

EVs, including exosomes and microvesicles, are membrane-enclosed particles released by cells that carry a cargo of proteins, lipids, and nucleic acids (including miRNAs).[19] They act as critical mediators of intercellular and inter-organ communication and are implicated in the pathogenesis of metabolic diseases.[30][41] The cargo within EVs can reflect the physiological state of the parent cell, making them valuable as potential biomarkers.[19][35]

Experimental Protocol: Isolation of EVs from Plasma by Ultracentrifugation

Differential ultracentrifugation is the classical method for isolating EVs, separating them from other plasma components based on size and density.[11][42]

1. Initial Plasma Clearing:

-

Thaw 1-5 mL of plasma (collected in EDTA or citrate tubes) on ice.

-

Perform a low-speed centrifugation at 2,500 x g for 15 minutes at 4°C to pellet any remaining platelets.[43]

-

Perform a higher-speed centrifugation at 12,000-20,000 x g for 30 minutes at 4°C to pellet larger debris and apoptotic bodies.[11][44]

-

Filter the supernatant through a 0.22 µm filter to remove any remaining large particles.[11]

2. First Ultracentrifugation (EV Pelleting):

-

Transfer the cleared supernatant to an ultracentrifuge tube.

-

Centrifuge at 100,000-110,000 x g for 70-120 minutes at 4°C.[44][45]

-

Carefully discard the supernatant. The pellet contains crude EVs.

3. Washing Step:

-

Resuspend the EV pellet in a large volume of cold, sterile PBS.

-

Repeat the ultracentrifugation step (100,000-110,000 x g for 70-120 minutes at 4°C) to wash the EVs and reduce contaminating plasma proteins.[44]

4. Final Resuspension:

-

Discard the supernatant and resuspend the final EV pellet in a small volume (e.g., 100 µL) of sterile PBS.

-

Store the isolated EVs at -80°C.

5. Characterization:

-

Confirm the presence of EVs using Nanoparticle Tracking Analysis (NTA) to determine size distribution and concentration.

-

Verify morphology using transmission electron microscopy (TEM).

-

Perform Western blotting for EV marker proteins (e.g., CD9, CD63, TSG101) and negative markers (e.g., Calnexin, ApoA1) to confirm enrichment and purity.

Visualizing Key Pathways and Workflows

Diagrams created using Graphviz to illustrate fundamental concepts in biomarker research for metabolic diseases.

General Biomarker Discovery Workflow

Caption: A generalized workflow for biomarker discovery and validation.

Inflammatory Cytokine Signaling in Insulin Resistance

Caption: Pro-inflammatory cytokines impair insulin signaling.

Gut Dysbiosis and TMAO Production

Caption: Gut microbiota-dependent production of pro-atherogenic TMAO.

Extracellular Vesicles in Inter-Organ Communication

Caption: EVs mediate cell-to-cell communication in metabolic regulation.

Conclusion

The landscape of biomarkers for metabolic diseases is rapidly evolving, moving beyond traditional clinical chemistry to a multi-omics approach that integrates metabolomics, proteomics, genomics, and the analysis of the microbiome. Biomarkers such as circulating BCAAs, specific miRNAs, and hs-CRP offer the potential for earlier and more precise risk stratification. Furthermore, understanding the roles of EVs and cfDNA is opening new windows into the tissue-specific pathologies that drive disease progression. The continued development and validation of these biomarkers, using the robust methodologies outlined in this guide, will be critical for advancing personalized medicine and improving outcomes for the millions of individuals affected by metabolic diseases.

References

- 1. METHOD FOR MICRORNA ISOLATION FROM CLINICAL SERUM SAMPLES - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Circulating miR-375 as a biomarker of β-cell death and diabetes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. A Protocol for Untargeted Metabolomic Analysis: From Sample Preparation to Data Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. The Association between Circulating Branched Chain Amino Acids and the Temporal Risk of Developing Type 2 Diabetes Mellitus: A Systematic Review & Meta-Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. diabetesjournals.org [diabetesjournals.org]

- 10. Total and high-molecular-weight adiponectin levels in relation to insulin resistance among overweight/obese adults - PMC [pmc.ncbi.nlm.nih.gov]

- 11. biorxiv.org [biorxiv.org]

- 12. Video: Guided Protocol for Fecal Microbial Characterization by 16S rRNA-Amplicon Sequencing [jove.com]

- 13. Association of circulating branched-chain amino acids with risk of pre-diabetes: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. academic.oup.com [academic.oup.com]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. lcms.cz [lcms.cz]

- 19. m.youtube.com [m.youtube.com]

- 20. journals.physiology.org [journals.physiology.org]

- 21. mdpi.com [mdpi.com]

- 22. scielo.br [scielo.br]

- 23. Circulating Cell-Free DNA in Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Human C-reactive protein and the metabolic syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 25. ijmedicine.com [ijmedicine.com]

- 26. ahajournals.org [ahajournals.org]

- 27. documents.thermofisher.com [documents.thermofisher.com]

- 28. biovendor.com [biovendor.com]

- 29. sigmaaldrich.com [sigmaaldrich.com]

- 30. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Protocols for the analysis of microRNA expression, biogenesis and function in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 32. LC-Mass Spectrometry for Metabolomics | Springer Nature Experiments [experiments.springernature.com]

- 33. endocrine.org [endocrine.org]

- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 35. Is miRNA-375 a promising biomarker for early detection and monitoring of patients with type 2 diabetes? - PMC [pmc.ncbi.nlm.nih.gov]

- 36. researchgate.net [researchgate.net]

- 37. academic.oup.com [academic.oup.com]

- 38. researchgate.net [researchgate.net]

- 39. biorxiv.org [biorxiv.org]

- 40. 16S rRNA Sequencing Guide [blog.microbiomeinsights.com]

- 41. The Non-Invasive Assessment of Circulating D-Loop and mt-ccf Levels Opens an Intriguing Spyhole into Novel Approaches for the Tricky Diagnosis of NASH - PMC [pmc.ncbi.nlm.nih.gov]

- 42. Protocol for Plasma Extracellular Vesicle and Particle Isolation and Mass Spectrometry-Based Proteomic Identification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 43. 2021-11-25 - Plasma Ultracentrifugation Protocol [protocols.io]

- 44. researchgate.net [researchgate.net]

- 45. mdpi.com [mdpi.com]

The Unseen Hand: A Technical Guide to the Interaction of Lysophosphatidylcholine C19:0 with Cell Membranes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lysophosphatidylcholine (LPC) is a class of signaling molecules derived from the hydrolysis of phosphatidylcholine, a primary constituent of eukaryotic cell membranes. While often considered a mere metabolic intermediate, LPCs are potent bioactive lipids that modulate a myriad of cellular processes through their direct and indirect interactions with the cell membrane. This technical guide delves into the intricate relationship between a specific, long-chain saturated LPC species, Lysophosphatidylcholine C19:0 (LPC 19:0), and the cell membrane. Although direct research on LPC 19:0 is limited, this guide extrapolates from data on other long-chain saturated LPCs to provide a comprehensive overview of its expected biophysical and signaling effects. Understanding these interactions is paramount for researchers in drug development and cellular biology, as alterations in LPC levels are implicated in various pathological conditions.

Biophysical Interactions of Long-Chain Saturated LPCs with the Cell Membrane

The insertion of single-chained LPC molecules into the double-chained phospholipid bilayer significantly alters the membrane's physical properties. Due to their inverted cone shape, with a large hydrophilic headgroup and a single acyl chain, LPCs introduce positive curvature to the membrane.[1] This can lead to localized changes in membrane structure and stability.

Effects on Membrane Fluidity and Permeability

Long-chain saturated LPCs, including by extension LPC 19:0, are expected to decrease membrane fluidity. The long, saturated acyl chain can pack tightly with the acyl chains of neighboring phospholipids, increasing van der Waals interactions and ordering the lipid bilayer.[2][3] This is in contrast to unsaturated LPCs, which introduce kinks in the acyl chain and increase membrane fluidity.

The incorporation of LPCs into the bilayer can also increase membrane permeability. The disruption of the tightly packed lipid structure can create transient pores, allowing for the passage of ions and other small molecules that would otherwise be restricted.[4][5]

Table 1: Quantitative Effects of Long-Chain Saturated LPCs on Membrane Properties

| Property | LPC Species | Concentration | Observed Effect | Reference |

| Membrane Microviscosity | C24:0, C26:0 Fatty Acids | 5 µM | Significant increase in membrane microviscosity in human adrenocortical cells. | [3] |

| Bilayer Thickness | LPC | 14.1 mol% | Decrease in DPPC bilayer thickness from 7.30 nm to 6.75 nm. | [1] |

| Bilayer Thickness | LPC | 27.0 mol% | Decrease in DPPC bilayer thickness to 5.52 nm. | [1] |

| Permeability (K+) | 1-oleoyl-LPC | 1 mol% | Complete permeability in gel-state dipalmitoylphosphatidylcholine bilayers. | [4] |

Note: Data for LPC 19:0 is not directly available and has been extrapolated from studies on other long-chain saturated fatty acids and LPCs.

Influence on Lipid Rafts

Lipid rafts are specialized membrane microdomains enriched in cholesterol and sphingolipids that serve as platforms for cellular signaling.[6][7] The introduction of long-chain saturated LPCs into the membrane can modulate the stability and organization of these domains. While the saturated acyl chain of LPC 19:0 might favor interaction with the ordered environment of lipid rafts, the bulky headgroup could disrupt the tight packing characteristic of these domains. The precise effect of LPC 19:0 on lipid rafts remains an area for further investigation, but it is plausible that it could alter the recruitment and function of raft-associated proteins.[3]

Cellular Signaling Pathways Modulated by Lysophosphatidylcholines

LPCs are not merely structural components but also act as signaling molecules, primarily through their interaction with G-protein coupled receptors (GPCRs).[8][9][10] Several GPCRs have been identified as receptors for LPCs, including G2A, GPR4, and OGR1.[9] The activation of these receptors can trigger a cascade of downstream signaling events that influence a wide range of cellular functions.

G-Protein Coupled Receptor (GPCR) Signaling

The binding of LPC to its cognate GPCR initiates a conformational change in the receptor, leading to the activation of heterotrimeric G-proteins.[7][11][12] Depending on the specific G-protein alpha subunit involved (e.g., Gαq, Gαi, Gαs), different downstream effector enzymes are activated, leading to the production of second messengers like inositol trisphosphate (IP3), diacylglycerol (DAG), and cyclic AMP (cAMP).[11] These second messengers, in turn, activate a host of protein kinases and other signaling molecules, ultimately leading to changes in gene expression, cell proliferation, migration, and other cellular responses.[8]

Caption: LPC 19:0-mediated GPCR signaling pathway.

Experimental Protocols

To facilitate further research into the interaction of LPC 19:0 with cell membranes, this section provides detailed methodologies for key experiments.

Preparation of Liposomes Containing LPC 19:0

Liposomes are artificial vesicles that serve as excellent model systems for studying lipid-membrane interactions.[4][13][14][15]

Protocol:

-

Lipid Film Hydration:

-

Co-dissolve a defined molar ratio of a primary phospholipid (e.g., POPC) and LPC 19:0 in a chloroform/methanol (2:1, v/v) solvent.

-

Evaporate the solvent under a stream of nitrogen gas to form a thin lipid film on the wall of a round-bottom flask.

-

Further dry the film under vacuum for at least 2 hours to remove residual solvent.

-

Hydrate the lipid film with an appropriate aqueous buffer by vortexing, resulting in the formation of multilamellar vesicles (MLVs).

-

-

Vesicle Sizing (Optional):

-

To obtain unilamellar vesicles of a defined size, subject the MLV suspension to either:

-

Extrusion: Pass the suspension through a polycarbonate membrane with a specific pore size (e.g., 100 nm) multiple times using a lipid extruder.

-

Sonication: Sonicate the MLV suspension using a bath or probe sonicator until the solution becomes clear.

-

-

Caption: Workflow for preparing LPC 19:0-containing liposomes.

Fluorescence Spectroscopy to Assess Membrane Fluidity

Fluorescence spectroscopy is a powerful technique to measure changes in membrane fluidity.[16][17][18][19] Anisotropy measurements of a fluorescent probe embedded in the lipid bilayer provide a quantitative measure of the rotational mobility of the probe, which is inversely related to membrane fluidity.

Protocol:

-

Probe Incorporation:

-

Prepare liposomes as described in Protocol 3.1.

-

Incorporate a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (DPH), into the liposomes by incubation.

-

-

Fluorescence Anisotropy Measurement:

-

Excite the sample with vertically polarized light at the probe's excitation wavelength.

-

Measure the fluorescence emission intensity parallel (I_parallel) and perpendicular (I_perpendicular) to the polarization of the excitation light.

-

Calculate the fluorescence anisotropy (r) using the following equation: r = (I_parallel - G * I_perpendicular) / (I_parallel + 2 * G * I_perpendicular) where G is the correction factor for the instrument's differential sensitivity to vertically and horizontally polarized light.

-

-

Data Analysis:

-

Compare the anisotropy values of liposomes with and without LPC 19:0. An increase in anisotropy indicates a decrease in membrane fluidity.

-

Patch-Clamp Electrophysiology to Study Ion Channel Modulation

The patch-clamp technique allows for the recording of ionic currents through single or multiple ion channels in a patch of cell membrane, providing insights into how LPC 19:0 might modulate their function.[5][20][21][22][23]

Protocol:

-

Cell Preparation:

-

Culture cells expressing the ion channel of interest on a coverslip.

-

-

Pipette Preparation:

-

Fabricate a glass micropipette with a tip diameter of ~1-2 µm.

-

Fill the pipette with an appropriate intracellular solution.

-

-

Seal Formation:

-

Bring the micropipette into contact with the cell membrane.

-

Apply gentle suction to form a high-resistance "gigaohm" seal between the pipette tip and the membrane.

-

-

Recording Configuration:

-

Establish a whole-cell or single-channel recording configuration.

-

-

Data Acquisition:

-

Record baseline ion channel activity.

-

Perfuse the cell with a solution containing LPC 19:0 at the desired concentration.

-

Record changes in ion channel activity (e.g., open probability, conductance, gating kinetics).

-

References

- 1. Influence of very-long-chain polyunsaturated fatty acids on membrane structure and dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidylcholine inhibits membrane-associated SNARE complex disassembly - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Long chain-polyunsaturated fatty acids modulate membrane phospholipid composition and protein localization in lipid rafts of neural stem cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US5077057A - Preparation of liposome and lipid complex compositions - Google Patents [patents.google.com]

- 5. Patch Clamp Protocol [labome.com]

- 6. Lipid Bilayer Thickness Measured by Quantitative DIC Reveals Phase Transitions and Effects of Substrate Hydrophilicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Effect of lysophosphatidylcholine on transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Lysophospholipids and chemokines activate distinct signal transduction pathways in T helper 1 and T helper 2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. G Protein-Coupled Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. youtube.com [youtube.com]

- 14. mdpi.com [mdpi.com]

- 15. Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Fluorescence Techniques to Study Lipid Dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Fluorescence correlation spectroscopy to examine protein-lipid interactions in membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Fluorescence Correlation Spectroscopy to Examine Protein-Lipid Interactions in Membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Fluorescence strategies for mapping cell membrane dynamics and structures - PMC [pmc.ncbi.nlm.nih.gov]

- 20. docs.axolbio.com [docs.axolbio.com]

- 21. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]

- 22. axolbio.com [axolbio.com]

- 23. “Patch Clamp Electrophysiology Methods and Protocols,” Editors Mark Dallas and Damian Bell - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Presence of Lysophosphatidylcholine C19:0 in Tissues: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lysophosphatidylcholine C19:0 (LPC 19:0) is a specific mono-acyl glycerophosphocholine containing a 19-carbon fatty acid. While a critical tool in lipidomic analysis, its natural abundance in mammalian tissues is exceptionally low, often below the limit of detection. This technical guide synthesizes the available, albeit limited, information on endogenous LPC 19:0, explains the biochemical basis for its scarcity, and details the methodologies used for its detection and the broader signaling roles of the lysophosphatidylcholine class of lipids.

Natural Abundance of this compound

Direct quantitative data on the natural abundance of LPC 19:0 in various human and animal tissues is conspicuously absent from the scientific literature. The predominant mention of LPC 19:0 is in the context of its use as an internal standard for mass spectrometry-based lipidomics studies. Its selection for this purpose is predicated on the assumption that it is not naturally present in significant amounts in biological samples, thereby preventing interference with the quantification of endogenous lysophosphatidylcholine species.

The scarcity of LPC 19:0 is rooted in the metabolism of fatty acids in mammals. The biosynthesis of fatty acids in mammals primarily produces even-chain fatty acids. Odd-chain fatty acids, such as the C19:0 margaric acid that would be incorporated into LPC 19:0, are not synthesized de novo in significant quantities. Their presence in mammalian systems is typically a result of dietary intake, particularly from dairy products and ruminant fats, or from the metabolic activity of gut microbiota. Consequently, phospholipids containing odd-chain fatty acids, including LPC 19:0, are expected to be present at trace levels, if at all.

While comprehensive quantitative data for LPC 19:0 is unavailable, Table 1 provides a summary of representative total LPC concentrations in various tissues from mouse studies to offer a general context for LPC levels.

Table 1: Representative Total Lysophosphatidylcholine Concentrations in Mouse Tissues

| Tissue | Condition | Total LPC Concentration (nmol/g tissue) |

| Liver | Low Fat Diet | ~15 |

| Liver | High Fat Diet | ~10 |

| Skeletal Muscle | Low Fat Diet | ~2.5 |

| Skeletal Muscle | High Fat Diet | ~1.5 |

| Adipose Tissue | Low Fat Diet | ~0.8 |

| Adipose Tissue | High Fat Diet | ~0.5 |

Note: Data is approximate and derived from graphical representations in the cited literature. These values represent the sum of all measured LPC species and do not include specific data for LPC 19:0.

Experimental Protocols for Lysophosphatidylcholine Analysis

The quantification of lysophosphatidylcholines from biological tissues is a multi-step process involving extraction, separation, and detection. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this analysis.

Lipid Extraction from Tissues

A modified Bligh-Dyer method is commonly employed for the extraction of LPCs from tissues.

Protocol:

-

Homogenization: Homogenize a known weight of tissue (e.g., 50-100 mg) in a mixture of chloroform:methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Centrifugation: Centrifuge the mixture to separate the phases.

-

Collection: Collect the lower organic phase containing the lipids.

-

Drying: Evaporate the solvent under a stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., methanol or isopropanol).

Quantification by LC-MS/MS

Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or QTRAP instrument).

Chromatographic Separation:

-

Column: A reverse-phase column (e.g., C18 or C8) is typically used.

-

Mobile Phase: A gradient of two mobile phases is common, for example:

-

Mobile Phase A: Water with an additive like formic acid or ammonium formate.

-

Mobile Phase B: A mixture of organic solvents like acetonitrile and isopropanol with the same additive.

-

-

Gradient: A gradient from a lower to a higher concentration of Mobile Phase B is used to elute the different lipid species.

Mass Spectrometry Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is standard for LPC analysis.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is used for quantification. This involves monitoring a specific precursor ion to product ion transition for each LPC species. For LPCs, the precursor ion is the [M+H]⁺ ion, and a common product ion is the phosphocholine headgroup fragment at m/z 184.

-

Internal Standard: A known amount of an appropriate internal standard, such as LPC 17:0 or, pertinently, LPC 19:0, is added to the sample before extraction to correct for sample loss and ionization efficiency variations.

Below is a DOT script for the experimental workflow.

Caption: Experimental workflow for LPC analysis.

Signaling Pathways of Lysophosphatidylcholines

While specific signaling pathways for LPC 19:0 have not been elucidated due to its low abundance, the broader class of LPCs are known to be potent signaling molecules involved in a variety of physiological and pathological processes. LPCs exert their effects primarily through G protein-coupled receptors (GPCRs), such as G2A (GPR132) and GPR4, and can also modulate the activity of other receptors like Toll-like receptors (TLRs).

The activation of these receptors by LPCs can initiate a cascade of downstream signaling events, including the activation of phospholipase C (PLC), protein kinase C (PKC), and mitogen-activated protein kinases (MAPKs). These pathways can, in turn, regulate a diverse range of cellular responses, including inflammation, cell proliferation, apoptosis, and cell migration.

Below is a DOT script illustrating a generalized LPC signaling pathway.

Caption: Generalized LPC signaling pathway.

Conclusion

The natural abundance of this compound in mammalian tissues is exceptionally low to non-existent, a fact underscored by its widespread use as an internal standard in lipidomic studies. This scarcity is a direct consequence of the mammalian biosynthetic pathways that favor the production of even-chain fatty acids. While direct biological functions of LPC 19:0 remain uncharacterized, the broader family of LPCs are recognized as crucial signaling molecules with diverse physiological and pathological roles. The methodologies for their extraction and quantification are well-established, providing a robust framework for further investigation into the nuanced roles of different LPC species in health and disease. Future research employing highly sensitive mass spectrometry may yet reveal the presence and potential function of trace odd-chain LPCs like C19:0.

Biosynthetic pathway of Lysophosphatidylcholine C19:0

An In-depth Technical Guide to the Biosynthetic Pathway of Lysophosphatidylcholine C19:0

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound (LPC C19:0) is a specific lysophospholipid containing the odd-chain saturated fatty acid, nonadecanoic acid. Unlike their more common even-chain counterparts, the metabolism of odd-chain fatty acids and their incorporation into complex lipids are less characterized. This document outlines the putative biosynthetic pathway of LPC C19:0, integrating knowledge of general lysophospholipid metabolism with the known origins of odd-chain fatty acids. It provides a technical framework for understanding its formation, relevant enzymatic processes, quantitative considerations, and the experimental protocols required for its study.

Introduction to LPC C19:0

Lysophosphatidylcholines (LPCs) are key metabolites in phospholipid metabolism, generated primarily through the enzymatic hydrolysis of phosphatidylcholines (PCs) by phospholipase A2 (PLA2).[1][2] They act as signaling molecules and intermediates in the remodeling of cell membranes via the Lands' cycle.[3] The specific acyl chain attached to the glycerol backbone dictates the molecule's physical properties and biological activity.

LPC C19:0 is distinguished by its 19-carbon saturated acyl chain (nonadecanoic acid). Odd-chain fatty acids are found in trace amounts in mammals and are primarily derived from exogenous sources. The presence of LPC C19:0 in biological systems points to a specific, albeit low-flux, metabolic pathway for the incorporation of nonadecanoic acid into the phospholipid pool. Recent findings suggest a potential role for LPC C19:0 in modulating immune responses, as it has been shown to increase IL-1beta secretion.[4]

Putative Biosynthetic Pathway

A dedicated biosynthetic pathway for LPC C19:0 has not been explicitly detailed in the literature. Therefore, its formation is best understood as a multi-step process that intersects with general fatty acid activation, phospholipid remodeling, and hydrolysis. The proposed pathway involves two main stages:

-

The origin and activation of nonadecanoic acid (C19:0).

-

The incorporation of C19:0 into a phosphatidylcholine backbone and subsequent hydrolysis to LPC C19:0.

Origin and Activation of Nonadecanoic Acid (C19:0)

Mammalian cells do not typically synthesize odd-chain fatty acids de novo in significant amounts. The synthesis of these fatty acids is initiated with propionyl-CoA, unlike the acetyl-CoA primer used for even-chain fatty acids.[5] The primary sources of C19:0 are:

-

Dietary Intake: Consumption of ruminant meat and dairy products, where odd-chain fatty acids are produced by gut bacteria.

-

Gut Microbiota: Bacteria within the human gut can produce propionate, which can serve as a precursor for odd-chain fatty acid synthesis.

Once available, the free nonadecanoic acid must be activated into its thioester derivative, Nonadecanoyl-CoA (C19:0-CoA) , by an Acyl-CoA synthetase (ACS) enzyme. This ATP-dependent reaction is a prerequisite for its participation in downstream metabolic pathways.

The Lands' Cycle and LPC C19:0 Formation

The most plausible route for LPC C19:0 synthesis is through the phospholipid remodeling pathway known as the Lands' Cycle. This cycle involves the continuous deacylation and reacylation of phospholipids.

-

Reacylation: A pre-existing lysophosphatidylcholine (LPC) molecule is acylated with C19:0-CoA. This reaction is catalyzed by a Lysophosphatidylcholine Acyltransferase (LPCAT) . The product is a phosphatidylcholine molecule containing the C19:0 acyl chain, for instance, PC(16:0/19:0) or PC(18:0/19:0).

-

Deacylation: The newly formed PC C19:0 is then hydrolyzed by a Phospholipase A2 (PLA2) enzyme. PLA2 specifically cleaves the fatty acid at the sn-2 position.[1][6] If the C19:0 chain was added at the sn-2 position, this step releases C19:0 free fatty acid. However, if C19:0 resides at the sn-1 position and another fatty acid is at sn-2, PLA2 action will yield LPC C19:0 .

Quantitative Data and Enzyme Specificity

Quantitative data on the biosynthesis of LPC C19:0 is extremely limited due to its low abundance. The efficiency of its production is primarily dependent on the substrate specificity of LPCAT and PLA2 enzymes. Available research, largely from plant and yeast models, provides insights that can be extrapolated.

The table below summarizes the known substrate preferences for LPCAT enzymes. It is important to note the general preference for more common, unsaturated C18 fatty acids. The activity of these enzymes with C19:0-CoA as a substrate has not been specifically reported and remains a key area for future research.

| Enzyme Family | Source Organism | Preferred Acyl-CoA Substrates | Low Activity Acyl-CoA Substrates | Reference |

| LPCAT1 | Arabidopsis thaliana | C18:1, C18:2, C18:3 | C16:0, Ricinoleoyl-CoA | [7] |

| LPCAT2 | Arabidopsis thaliana | C18:2, C18:3 | C18:1 (relative to C18:2), C16:0 | [7] |

| LPCAT | Salvia hispanica | Monounsaturated & Polyunsaturated > Saturated | Saturated Fatty Acyl-CoAs | [8] |

| LPCAT1 | Human | Saturated (e.g., 16:0) for surfactant production | - | [9] |

This table highlights that while many LPCATs prefer unsaturated fatty acids, some, like human LPCAT1 in the lung, are specialized for saturated fatty acids, suggesting that isoforms with affinity for C19:0 may exist in certain tissues.

Experimental Protocols

Studying the biosynthesis of LPC C19:0 requires robust methods for lipid extraction, analysis, and enzymatic assays.

Protocol 1: Total Lipid Extraction from Biological Samples

This protocol, based on the Bligh-Dyer method, is suitable for extracting total lipids, including LPCs, from plasma or tissue homogenates.

-

Homogenization: Homogenize 100 mg of tissue or use 100 µL of plasma in a glass tube.

-

Solvent Addition: Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol. Vortex for 1 minute to create a single-phase mixture.

-

Phase Separation: Add 125 µL of chloroform and vortex for 30 seconds. Add 125 µL of ultrapure water and vortex again for 30 seconds.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes to separate the phases.

-

Lipid Collection: Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer to a new glass tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid film in a known volume (e.g., 200 µL) of a suitable solvent (e.g., methanol or isopropanol) for LC-MS/MS analysis.

Protocol 2: Quantification of LPC C19:0 by LC-MS/MS

This protocol outlines a general workflow for the targeted quantification of LPC C19:0 using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

-

Chromatographic Separation:

-

Column: Use a C18 reverse-phase column suitable for lipid analysis.

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium formate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: Run a gradient from ~40% B to 100% B over 15-20 minutes to elute lipids based on polarity.

-

Injection Volume: 5-10 µL of the reconstituted lipid extract.

-

-